Fmoc-L-norvaline

Description

BenchChem offers high-quality Fmoc-L-norvaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-norvaline including the price, delivery time, and more detailed information at info@benchchem.com.

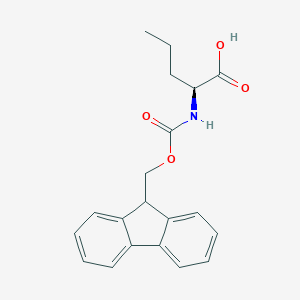

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-18H,2,7,12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIJSEUVWWLFGV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426880 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135112-28-6 | |

| Record name | Fmoc-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Fmoc-L-norvaline

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-norvaline is a crucial building block in modern peptide synthesis, prized for its role in creating novel peptide-based therapeutics and research tools. This N-terminally protected form of the non-proteinogenic amino acid L-norvaline offers unique structural properties that can enhance peptide stability and bioactivity. This in-depth technical guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its application in solid-phase peptide synthesis.

Core Physicochemical Properties

Fmoc-L-norvaline is a white to off-white crystalline powder.[1][2][] Its core physicochemical properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | References |

| Molecular Formula | C₂₀H₂₁NO₄ | [][4][5] |

| Molecular Weight | 339.39 g/mol | [2][][6] |

| Melting Point | 151-155 °C | [2][] |

| Appearance | White to off-white powder/crystal | [1][2][][4] |

| Optical Rotation [α]²⁰/D | -21 ± 2° (c=1 or 2 in DMF) | [4][6][7] |

| Purity (by HPLC) | ≥ 98.0% | [][4][6] |

| Storage Temperature | 0-8 °C | [2][][4][8] |

Solubility Profile

Fmoc-L-norvaline exhibits good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.[1][2] This is largely due to the presence of the bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group.[9] Conversely, it is sparingly soluble in water.[1][10]

Qualitative Solubility:

-

Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane (DCM), Ethyl Acetate, Acetone.[1][2]

The solubility in these solvents is a critical factor for achieving efficient coupling reactions during solid-phase peptide synthesis (SPPS), preventing aggregation, and ensuring high purity of the final peptide product.[9][11]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Fmoc-L-norvaline are outlined below. These protocols are standard procedures in organic chemistry and are applicable to other Fmoc-protected amino acids as well.

Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry Fmoc-L-norvaline is packed into a capillary tube to a height of a few millimeters.[12]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate.[12]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[12] A narrow melting range typically indicates high purity.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[9]

Methodology:

-

Preparation of Saturated Solution: An excess amount of Fmoc-L-norvaline is added to a known volume of the desired solvent (e.g., DMF, water) in a sealed vial.[9][11] This ensures that undissolved solid remains.

-

Equilibration: The vial is agitated in a temperature-controlled environment (e.g., an orbital shaker at 25 °C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.[9]

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.[11]

-

Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of Fmoc-L-norvaline in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9][11] A calibration curve prepared from standard solutions of known concentrations is used for accurate quantification.[9]

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of polarized light and is a critical parameter for enantiomeric purity.[13][14]

Methodology:

-

Sample Preparation: A precise mass of Fmoc-L-norvaline is dissolved in a known volume of a specified solvent (e.g., DMF) to a specific concentration (e.g., 1 g/100 mL).[15]

-

Apparatus: A polarimeter is used for the measurement. The instrument is first zeroed with the pure solvent.[15]

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (typically in decimeters). The observed rotation (α) is measured at a specific temperature (usually 20 °C) and wavelength (typically the sodium D-line at 589 nm).[14][15]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula:[14] [α] = α / (c × l) where:

-

α is the observed rotation.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-norvaline is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides.[16][17] The Fmoc group protects the N-terminus of the amino acid, allowing for the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin).[17][18]

The general workflow for incorporating Fmoc-L-norvaline into a peptide sequence via SPPS is illustrated in the following diagram.

Figure 1: General workflow for the incorporation of Fmoc-L-norvaline in solid-phase peptide synthesis.

This cyclical process of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled. The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.[17]

References

- 1. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]

- 2. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fmoc-Nva-OH = 98.0 HPLC 135112-28-6 [sigmaaldrich.com]

- 7. N-Fmoc-L-norvaline, 98% | Fisher Scientific [fishersci.ca]

- 8. FMOC-L-NORVALINE | 135112-28-6 | INDOFINE Chemical Company [indofinechemical.com]

- 9. benchchem.com [benchchem.com]

- 10. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. 4.7. Optical Rotation – Introduction to Organic Chemistry [saskoer.ca]

- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]

- 15. youtube.com [youtube.com]

- 16. nbinno.com [nbinno.com]

- 17. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 18. glycopep.com [glycopep.com]

Fmoc-L-norvaline: A Technical Guide for Researchers

Fmoc-L-norvaline is a protected form of the non-proteinogenic amino acid L-norvaline, widely utilized in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group allows for the controlled, sequential addition of this amino acid into a growing peptide chain. This guide provides an in-depth overview of its chemical properties, applications in peptide synthesis, and the biological significance of the norvaline residue.

Core Chemical and Physical Properties

Fmoc-L-norvaline is a white to off-white crystalline powder. Its key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 135112-28-6 |

| Molecular Formula | C₂₀H₂₁NO₄ |

| Molecular Weight | 339.39 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and other common organic solvents used in peptide synthesis. |

| Storage Conditions | Store at 2-8°C in a dry environment. |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-L-norvaline is as a building block in Fmoc-based solid-phase peptide synthesis. The Fmoc group provides a stable protecting group that is readily cleaved under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain on a solid support.

Experimental Workflow for Fmoc-SPPS

The general workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-L-norvaline, into a peptide sequence is illustrated in the following diagram.

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol: Incorporation of Fmoc-L-norvaline

This protocol outlines the manual coupling of Fmoc-L-norvaline onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

-

Start with the peptide-resin from the previous cycle, which has a free N-terminal amine.

-

Ensure the resin is adequately swelled in DMF within a reaction vessel.

2. Fmoc Deprotection (if necessary):

-

If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 3-5 minutes.

-

Drain the solution and repeat the treatment with fresh piperidine solution for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the Fmoc-piperidine adduct.

3. Activation of Fmoc-L-norvaline:

-

In a separate vessel, dissolve Fmoc-L-norvaline (3-5 equivalents relative to the resin loading capacity) and a coupling agent in DMF. Common coupling reagents are listed in the table below.

-

For amidium-based coupling reagents like HBTU or HATU, add an amine base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

4. Coupling Reaction:

-

Add the activated Fmoc-L-norvaline solution to the reaction vessel containing the washed resin.

-

Agitate the mixture at room temperature for 1-2 hours. The exact time may vary depending on the peptide sequence and the steric hindrance of the coupling partners.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

5. Washing:

-

After a complete coupling, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

Table of Common Coupling Reagents for Fmoc-SPPS

| Reagent Name | Abbreviation | Activator Type |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | Amidinium Salt |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Amidinium Salt |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide |

Biological Significance of the Norvaline Residue: A Signaling Pathway

While Fmoc-L-norvaline itself is a synthetic building block, the incorporated L-norvaline residue has known biological activity. L-norvaline is recognized as a competitive inhibitor of the enzyme arginase. Arginase is a key enzyme in the urea cycle, responsible for the hydrolysis of L-arginine to L-ornithine and urea.

In many cell types, L-arginine is also a substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation. By inhibiting arginase, L-norvaline increases the bioavailability of L-arginine for NOS, thereby promoting the synthesis of nitric oxide.

Caption: Norvaline's role in the L-arginine metabolic pathway.

Quantitative Impact of Norvaline Incorporation

The substitution of proteinogenic amino acids with non-proteinogenic counterparts like norvaline can have significant structural and functional consequences. For instance, studies on the misincorporation of norvaline at isoleucine positions have shown that norvaline can have a more disruptive effect on β-sheet secondary structures compared to the isomeric valine. This highlights the importance of precise amino acid incorporation in maintaining the native conformation and function of peptides and proteins.

Conclusion

Fmoc-L-norvaline is an essential tool for peptide chemists, enabling the introduction of the non-proteinogenic amino acid L-norvaline into synthetic peptides. A thorough understanding of its properties, the methodologies for its use in SPPS, and the biological implications of the norvaline residue is crucial for researchers in drug discovery and development. The ability of norvaline to modulate the nitric oxide signaling pathway through arginase inhibition makes it a particularly interesting component for the design of novel therapeutic peptides.

Fmoc-L-norvaline: A Comprehensive Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of 9-fluorenylmethoxycarbonyl-L-norvaline (Fmoc-L-norvaline), a crucial building block in modern peptide synthesis. This document covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and characterization data, serving as a valuable resource for professionals in peptide chemistry, drug discovery, and development.

Chemical Structure and Properties

Fmoc-L-norvaline is an α-amino acid derivative where the amino group of L-norvaline is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is vital in solid-phase peptide synthesis (SPPS) as it prevents unwanted reactions at the N-terminus during peptide chain elongation.[2] The Fmoc group is known for its stability under acidic conditions and its lability to mild basic conditions, typically piperidine, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[3][4]

The chemical structure of Fmoc-L-norvaline is as follows:

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid [5]

The incorporation of the non-proteinogenic amino acid L-norvaline, an isomer of valine, into peptide sequences can influence the peptide's conformation, stability, and biological activity.[]

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-L-norvaline is presented in Table 1. This data is essential for its handling, storage, and application in synthetic protocols.

| Property | Value | References |

| CAS Number | 135112-28-6 | [7] |

| Molecular Formula | C₂₀H₂₁NO₄ | [7] |

| Molecular Weight | 339.39 g/mol | [] |

| Appearance | White to off-white powder | [2][7] |

| Purity (HPLC) | ≥98.0% | [2] |

| Melting Point | 151-155 °C | [] |

| Optical Rotation | [α]²⁰/D = -21 ± 2° (c=1 in DMF) | [7] |

| Solubility | Soluble in organic solvents such as DMF and DMSO; less soluble in water. | [2] |

| Storage | 2-8 °C | [] |

Synthesis of Fmoc-L-norvaline

The synthesis of Fmoc-L-norvaline is typically achieved by the reaction of L-norvaline with an Fmoc-donating reagent under basic conditions. The most common reagents for this purpose are 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The use of Fmoc-OSu is often preferred due to its higher stability and reduced tendency to form di- and tri-Fmoc-amino acid byproducts.

The overall reaction scheme is depicted in the workflow diagram below.

Experimental Protocol

This section provides a representative experimental protocol for the synthesis of Fmoc-L-norvaline using Fmoc-OSu.

Materials:

-

L-Norvaline

-

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Hexane

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolution of L-norvaline: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-norvaline (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate. The volume of the solution should be sufficient to fully dissolve the amino acid.

-

Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

-

Reaction: Cool the L-norvaline solution to 0-5 °C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the stirred L-norvaline solution over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (L-norvaline) is no longer detectable.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted Fmoc-OSu and other organic impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl while stirring in an ice bath. A white precipitate of Fmoc-L-norvaline should form.

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Fmoc-L-norvaline by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, or by flash column chromatography on silica gel.

-

-

Drying: Dry the purified product under vacuum to yield Fmoc-L-norvaline as a white solid.

Characterization

The identity and purity of the synthesized Fmoc-L-norvaline should be confirmed by various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the norvaline side chain (methyl, methylene groups), the α-proton, the amide proton, and the aromatic and aliphatic protons of the Fmoc group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the Fmoc group, the aromatic carbons of the fluorenyl moiety, and the aliphatic carbons of both the Fmoc group and the norvaline residue.[5]

Infrared (IR) Spectroscopy: The IR spectrum of Fmoc-L-norvaline is expected to exhibit characteristic absorption bands corresponding to its functional groups.[5] Key expected peaks are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| N-H stretch (amide) | ~3300 |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (carboxylic acid) | ~1710 |

| C=O stretch (carbamate) | ~1690 |

| C=C stretch (aromatic) | 1600-1450 |

Purity Analysis

High-Performance Liquid Chromatography (HPLC): The purity of Fmoc-L-norvaline is typically determined by reverse-phase HPLC. A purity of ≥98% is generally required for use in peptide synthesis.[2]

Applications in Research and Drug Development

Fmoc-L-norvaline is a valuable building block in the synthesis of peptides for various applications:[7]

-

Peptide Synthesis: It is a standard reagent in Fmoc-based solid-phase peptide synthesis (SPPS) for the incorporation of a non-canonical norvaline residue.[2]

-

Drug Development: The introduction of norvaline can modulate the biological activity and pharmacokinetic properties of peptide-based drug candidates.[7]

-

Biotechnology: It is used in the production of modified proteins to study structure-function relationships.[7]

-

Diagnostics: Fmoc-L-norvaline can be incorporated into peptide-based assays for diagnostic purposes.[7]

Logical Relationships in Fmoc-SPPS

The use of Fmoc-L-norvaline is an integral part of the iterative cycle of solid-phase peptide synthesis. The logical flow of this process is illustrated in the diagram below.

This guide provides a foundational understanding of the synthesis and chemical properties of Fmoc-L-norvaline. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. acarindex.com [acarindex.com]

- 2. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]

- 3. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids - Dilun Biotechnology [peptidescientific.com]

- 4. benchchem.com [benchchem.com]

- 5. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

A Deep Dive into the Solubility of Fmoc-L-norvaline for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the realm of peptide synthesis and drug development, a thorough understanding of the physicochemical properties of protected amino acids is paramount. Fmoc-L-norvaline, a key building block in the synthesis of novel peptides and peptidomimetics, presents unique solubility characteristics that significantly influence reaction kinetics, purification, and overall yield. This technical guide provides a comprehensive overview of the solubility of Fmoc-L-norvaline in common organic solvents, offering valuable insights for optimizing synthetic protocols.

Quantitative Solubility Profile

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Alcohols | ||

| Methanol | 283.15 | 2.89 |

| 293.15 | 3.52 | |

| 303.15 | 4.28 | |

| 313.15 | 5.19 | |

| 323.15 | 6.27 | |

| Ethanol | 283.15 | 2.15 |

| 293.15 | 2.65 | |

| 303.15 | 3.26 | |

| 313.15 | 4.01 | |

| 323.15 | 4.92 | |

| n-Propanol | 283.15 | 1.78 |

| 293.15 | 2.21 | |

| 303.15 | 2.73 | |

| 313.15 | 3.36 | |

| 323.15 | 4.14 | |

| Isopropanol | 283.15 | 1.43 |

| 293.15 | 1.79 | |

| 303.15 | 2.23 | |

| 313.15 | 2.77 | |

| 323.15 | 3.44 | |

| n-Butanol | 283.15 | 1.72 |

| 293.15 | 2.14 | |

| 303.15 | 2.65 | |

| 313.15 | 3.27 | |

| 323.15 | 4.02 | |

| Ketones | ||

| Acetone | 283.15 | 4.53 |

| 293.15 | 5.35 | |

| 303.15 | 6.30 | |

| 313.15 | 7.41 | |

| 323.15 | 8.70 | |

| 2-Butanone | 283.15 | 4.12 |

| 293.15 | 4.88 | |

| 303.15 | 5.76 | |

| 313.15 | 6.79 | |

| 323.15 | 7.99 | |

| Esters | ||

| Ethyl Acetate | 283.15 | 1.48 |

| 293.15 | 1.84 | |

| 303.15 | 2.28 | |

| 313.15 | 2.81 | |

| 323.15 | 3.46 | |

| Nitriles | ||

| Acetonitrile | 283.15 | 0.35 |

| 293.15 | 0.44 | |

| 303.15 | 0.55 | |

| 313.15 | 0.68 | |

| 323.15 | 0.84 | |

| Amides | ||

| Dimethylformamide (DMF) | - | Soluble[1] |

| Sulfoxides | ||

| Dimethyl sulfoxide (DMSO) | - | Soluble[1] |

| Halogenated Hydrocarbons | ||

| Dichloromethane (DCM) | - | Soluble[2] |

| Chloroform | - | Soluble[2] |

Note: The quantitative data presented is for Fmoc-L-valine and serves as a close approximation for Fmoc-L-norvaline. Qualitative solubility for Fmoc-L-norvaline in DMF, DMSO, DCM, and Chloroform is indicated.

Experimental Protocol: Determination of Solubility via the Static Gravimetric Method

The static gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid. The protocol involves preparing a saturated solution at a constant temperature, followed by the gravimetric determination of the solute concentration in a known amount of the solution.

Materials and Equipment:

-

Fmoc-L-norvaline

-

Selected organic solvents (e.g., DMF, DCM, NMP, THF, acetonitrile, methanol, ethanol)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of Fmoc-L-norvaline to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter. The filtration step is critical to remove any suspended microcrystals.

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed, dry container. Record the total weight of the container and the solution.

-

Solvent Evaporation: Place the container in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the Fmoc-L-norvaline. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Final Weighing: Once the solvent has been completely removed and the container has cooled to room temperature in a desiccator, weigh the container with the dried Fmoc-L-norvaline residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of dried solute) / (Volume of supernatant withdrawn)

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the static gravimetric method for determining the solubility of Fmoc-L-norvaline.

Caption: Workflow for solubility determination.

This comprehensive guide provides researchers and drug development professionals with the necessary information to understand and effectively manage the solubility of Fmoc-L-norvaline in their synthetic endeavors. By leveraging the provided data and experimental protocols, scientists can optimize reaction conditions, improve product purity, and accelerate the development of novel peptide-based therapeutics.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) has become the bedrock of peptide and protein synthesis, underpinning significant advancements in biomedical research and therapeutic development. Central to the efficiency and versatility of modern SPPS is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its lability under mild basic conditions, have established Fmoc-based chemistry as the predominant strategy for the synthesis of a vast array of peptides, from simple sequences to complex, modified structures. This technical guide provides a comprehensive examination of the pivotal role of the Fmoc group in contemporary peptide synthesis. It covers the foundational chemical principles, detailed experimental protocols, quantitative performance data of various reagents, and a discussion of common challenges and mitigation strategies.

Introduction: The Chemical Rationale for Fmoc Protection

The synthesis of a peptide with a defined sequence necessitates the strategic and temporary masking of reactive functional groups to prevent unwanted side reactions.[1] SPPS involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[2] This process requires a protecting group for the α-amino group of the incoming amino acid that is stable during the coupling reaction but can be cleanly and selectively removed before the next coupling cycle.

The Fmoc group, introduced by Carpino and Han in 1970, fulfills this role exceptionally well.[1] Its key characteristic is its stability in acidic conditions and its rapid removal by a weak base, typically a secondary amine like piperidine.[3] This base-lability is the foundation of the Fmoc/tBu orthogonal protection strategy . In this scheme, the temporary Nα-Fmoc group is removed by a base, while the more permanent side-chain protecting groups (often tert-butyl based) and the resin linker are stable to base but are cleaved simultaneously by a strong acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis.[4][5] This orthogonality prevents the premature cleavage of side-chain protecting groups during the iterative deprotection steps, a significant advantage over the older Boc/Bzl strategy which relies on differential acid lability.[5]

The Chemistry of the Fmoc Group

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction. The process occurs in two main steps:

-

Proton Abstraction: A base, most commonly piperidine, abstracts the relatively acidic proton from the C9 carbon of the fluorenyl ring system.[6][7]

-

β-Elimination: This abstraction initiates a cascade that results in the elimination of the unstable dibenzofulvene (DBF) intermediate and the release of carbon dioxide, leaving the free N-terminal amine of the peptide.[7]

The excess piperidine in the deprotection solution also serves a crucial secondary role as a scavenger, reacting with the electrophilic DBF to form a stable, UV-active adduct.[7] This prevents the DBF from reacting with the newly liberated peptide amine, a side reaction that would terminate the chain.

Monitoring Fmoc Deprotection

The formation of the dibenzofulvene-piperidine adduct is highly advantageous for process monitoring. This adduct has a strong UV absorbance maximum around 301 nm.[8] By measuring the UV absorbance of the drained deprotection solution, the completion of the Fmoc removal can be monitored in real-time, allowing for quantitative assessment of the reaction and ensuring the cycle proceeds only when the deprotection is complete.[9][10]

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc-based SPPS is a cyclical process, with each cycle extending the peptide chain by one amino acid. The fundamental steps are detailed below.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in manual Fmoc-SPPS. These protocols can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for the desired C-terminus (e.g., Wang resin for C-terminal acids, Rink Amide resin for C-terminal amides).[11]

-

Procedure :

-

Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[1]

-

Add a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) (approx. 10 mL per gram of resin).[1]

-

Agitate the resin gently for 1-2 hours at room temperature to allow for complete swelling of the polymer beads.[1]

-

Drain the solvent.

-

Protocol for Fmoc Deprotection

-

Reagent : Prepare a 20% (v/v) solution of piperidine in DMF.

-

Procedure :

-

Add the 20% piperidine/DMF solution to the swollen resin.

-

Agitate the mixture for an initial 3 minutes, then drain the solution.[1]

-

Add a fresh portion of the 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes to ensure complete deprotection.[12]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the DBF-piperidine adduct.[7]

-

(Optional) Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[1]

-

Protocol for Amino Acid Coupling

-

Reagent Preparation (Activation) :

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HATU, HBTU, HCTU) in DMF.

-

Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to activate the carboxylic acid.[1]

-

-

Procedure :

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-4 hours. For sterically hindered amino acids like Valine, a longer coupling time or a double coupling may be necessary.[13]

-

Monitor the reaction for completion (e.g., negative Kaiser test).

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Protocol for Final Cleavage and Deprotection

-

Reagent Preparation (Cleavage Cocktail) : The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are required to trap reactive carbocations generated during cleavage.

-

Procedure :

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum for at least 2 hours.[1]

-

Add the freshly prepared cleavage cocktail to the resin (approx. 10 mL per gram of resin).[4]

-

Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and wash the pellet with fresh cold ether.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Quantitative Data and Reagent Comparison

The efficiency of Fmoc-SPPS is highly dependent on the choice of reagents. The following tables summarize key quantitative data for common deprotection and coupling conditions.

Fmoc Deprotection Reagents and Conditions

| Reagent/Condition | Typical Time | Efficacy & Notes | Citation(s) |

| 20% Piperidine in DMF | 2 x 10 min | Standard, highly effective. Can promote aspartimide and DKP formation. | [12] |

| 20% 4-Methylpiperidine in DMF | 2 x 10 min | Equivalent to piperidine, not a controlled substance. Similar side reaction profile. | [12] |

| 2% DBU, 2-5% Piperidine in DMF | 2 x 5-10 min | Faster deprotection, useful for difficult sequences. Can suppress DKP formation. | [12] |

| 50% Morpholine in DMF | - | Efficiently removes Fmoc, minimizes DKP and aspartimide formation. A "greener" alternative. | [15] |

Performance of Common Coupling Reagents

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization | Citation(s) |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [16] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >95 | Low | [16] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >95 | Very Low | [16] |

| COMU | Aminium/Uronium Salt | 5-20 minutes | >95 | Very Low | [16][17] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >95 | Low | |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >90 | Low | [18] |

| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >95 | Very Low | [9] |

Challenges and Side Reactions in Fmoc Chemistry

Despite its advantages, Fmoc-SPPS is not without potential pitfalls. Understanding and mitigating common side reactions is crucial for synthesizing high-purity peptides.

Aspartimide Formation

This is one of the most significant side reactions, occurring when an aspartic acid (Asp) residue is exposed to the basic deprotection conditions.[9] The backbone amide nitrogen attacks the side-chain ester, forming a cyclic succinimide intermediate. This intermediate can then be opened by piperidine or water to yield a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide, and their respective D-isomers, which are often difficult to separate chromatographically.[9] This side reaction is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible.[4]

-

Mitigation :

-

Adding an acidic additive like HOBt or OxymaPure® to the piperidine deprotection solution can reduce the rate of formation.[4]

-

Using specialized Asp derivatives with more sterically hindered side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, has been shown to dramatically suppress aspartimide formation.

-

Diketopiperazine (DKP) Formation

DKP formation is a chain-terminating side reaction that occurs primarily at the dipeptide stage.[13] After deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[5] This is especially prevalent when Proline or Glycine are in the first or second position of the sequence.[19]

-

Mitigation :

-

Using a sterically hindered resin, such as 2-chlorotrityl chloride resin, can inhibit this intramolecular reaction.[5]

-

For the first coupling, using a dipeptide (e.g., Fmoc-Pro-Pro-OH) can bypass the problematic stage.

-

Racemization

While generally low in Fmoc chemistry, racemization (or epimerization for non-glycine residues) can occur during the activation step, particularly for sensitive amino acids like Histidine (His) and Cysteine (Cys).[13]

-

Mitigation :

Conclusion: The Enduring Dominance of Fmoc Chemistry

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis. Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine synthesis of complex peptides, including those with sensitive post-translational modifications that are incompatible with harsher chemistries.[9][20] The amenability of Fmoc chemistry to automation, coupled with robust monitoring techniques, has revolutionized the field, making custom peptides readily accessible for a wide array of applications in research, diagnostics, and therapeutics. A thorough understanding of the underlying chemistry, experimental protocols, and potential side reactions associated with the Fmoc group is essential for any scientist engaged in the art of peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. Automated Peptide Synthesizers [peptidemachines.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]

- 7. benchchem.com [benchchem.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. peptide.com [peptide.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Non-Proteinogenic Amino Acids in Peptide-Based Drug Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic landscape is witnessing a resurgence of interest in peptide-based drugs, driven by their high specificity and potency. However, native peptides often suffer from significant limitations, including poor metabolic stability and rapid in vivo clearance, which curtails their clinical utility. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these hurdles, enabling the design of peptide therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the applications of NPAAs in peptide design, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Enhancing Peptide Properties through Non-Proteinogenic Amino Acid Incorporation

The introduction of NPAAs into a peptide sequence can fundamentally alter its physicochemical and biological properties. These modifications are a key strategy to improve stability, potency, and bioavailability.[1][2][3] NPAAs, which are amino acids not naturally encoded in the genetic code, offer a vast chemical diversity that can be leveraged to fine-tune the characteristics of peptide drug candidates.[4]

Improving Proteolytic Stability

One of the most significant advantages of incorporating NPAAs is the enhanced resistance to enzymatic degradation.[5] Proteases, which are abundant in biological fluids, readily cleave peptide bonds between natural L-amino acids. Introducing NPAAs can sterically hinder protease binding or disrupt the recognition sites necessary for enzymatic cleavage.

A compelling example of this is seen in the development of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes. Native GLP-1 has a very short plasma half-life of only 1-2 minutes.[1] By incorporating specific NPAAs, such as aminoisobutyric acid (Aib), and attaching a fatty acid moiety, the half-lives of analogues like liraglutide and semaglutide have been dramatically extended to 13 hours and 165 hours, respectively.[1]

| Peptide | Non-Proteinogenic Amino Acid/Modification | Plasma Half-life |

| Native Human GLP-1 | None | 1-2 minutes[1] |

| Liraglutide | C16 mono-fatty acid at Lys²⁶, Arg³⁴ substitution | 13 hours[1] |

| Semaglutide | Aib⁸, C18 di-fatty acid at Lys²⁶, Arg³⁴ substitution | 165 hours[1] |

| Table 1: Comparison of Plasma Half-life of Native GLP-1 and its Analogues Containing Non-Proteinogenic Modifications. |

Modulating Receptor Binding and Potency

NPAAs can also be used to optimize the binding affinity and potency of a peptide for its target receptor. The unique side chains and conformational constraints imposed by NPAAs can lead to a more favorable interaction with the receptor's binding pocket.

Conotoxins, a class of neurotoxic peptides from cone snails, are a rich source of examples. These peptides often contain post-translationally modified amino acids, which are a form of NPAAs. For instance, the α-conotoxin PeIA has been synthetically modified with non-natural amino acids like 2,3-diaminopropionic acid (Dap) to enhance its potency at nicotinic acetylcholine receptors (nAChRs). The analogue PeIA[S4Dap, S9Dap] exhibited a significantly improved half-maximal inhibitory concentration (IC50) of 0.93 nM at human α9α10 nAChRs.[6] Another example is the αO-conotoxin GeXIVA[1][2], a potent antagonist of the α9α10 nAChR with an IC50 of 4.61 nM.[7]

| Conotoxin Analogue | Non-Proteinogenic Amino Acid | Target | IC50 (nM) |

| α-Conotoxin PeIA[S4Dap, S9Dap] | 2,3-diaminopropionic acid (Dap) | human α9α10 nAChR | 0.93[6] |

| αO-Conotoxin GeXIVA[1][2] | (Not specified in source) | rat α9α10 nAChR | 4.61[7] |

| α-Conotoxin ImI | (Not specified in source) | human α3β2 nAChR | 40.8[8] |

| Table 2: Inhibitory Concentration (IC50) of Conotoxin Analogues Containing Non-Proteinogenic Amino Acids. |

Experimental Protocols

The successful incorporation of NPAAs into peptides relies on robust synthetic and analytical methodologies. The following sections provide detailed protocols for key experiments in the design and evaluation of peptides containing NPAAs.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing NPAAs

Fmoc-based solid-phase peptide synthesis is the most common method for preparing peptides containing NPAAs.[9][10] This protocol outlines the manual synthesis of a peptide incorporating a generic NPAA.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected proteinogenic and non-proteinogenic amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether (cold)

-

Reaction vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.[9]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes to remove the Fmoc protecting group.[9]

-

Drain the solution and repeat the treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (proteinogenic or non-proteinogenic) (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture on a shaker for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin.

-

Stir the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification of Peptides Containing NPAAs by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4]

Materials:

-

Crude peptide

-

Water with 0.1% TFA (Solvent A)

-

Acetonitrile with 0.1% TFA (Solvent B)

-

RP-HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Column Equilibration: Equilibrate the C18 column with Solvent A.

-

Injection and Elution:

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% Solvent B over 30 minutes).

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a peptide in human serum using LC-MS.

Materials:

-

Purified peptide

-

Human serum

-

Phosphate-buffered saline (PBS)

-

Acetonitrile (ACN) with 0.1% formic acid

-

LC-MS system

Procedure:

-

Peptide Incubation:

-

Prepare a stock solution of the peptide in PBS.

-

Incubate the peptide at a final concentration of 10 µM in 50% human serum (diluted with PBS) at 37°C.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

-

Protein Precipitation:

-

To stop the enzymatic degradation and precipitate serum proteins, add an equal volume of cold ACN with 0.1% formic acid to the aliquot.

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.

-

Monitor the parent mass of the peptide.

-

-

Data Analysis:

-

Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

-

Determine the half-life (t₁/₂) of the peptide in human serum.

-

Visualization of Pathways and Workflows

Visual representations are crucial for understanding complex biological pathways and experimental processes. The following diagrams are generated using Graphviz (DOT language) to illustrate key concepts discussed in this guide.

GLP-1 Receptor Signaling Pathway

The GLP-1 receptor is a G-protein coupled receptor (GPCR) that plays a key role in glucose homeostasis.[11][12][13][14][15] Peptides containing NPAAs, such as liraglutide and semaglutide, are potent agonists of this receptor.

Experimental Workflow for Peptide Design and Evaluation

The development of a novel peptide therapeutic involves a multi-step process from initial synthesis to biological evaluation.

Conclusion

The strategic incorporation of non-proteinogenic amino acids represents a paradigm shift in peptide drug design, offering a versatile toolkit to address the inherent limitations of natural peptides. By enhancing metabolic stability, modulating receptor affinity, and improving overall pharmacokinetic profiles, NPAAs are paving the way for the development of a new generation of highly effective and clinically viable peptide therapeutics. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to harness the full potential of NPAAs in their quest for novel and improved peptide-based medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]

- 4. technoprocur.cz [technoprocur.cz]

- 5. dovepress.com [dovepress.com]

- 6. Rational Design of Potent α-Conotoxin PeIA Analogues with Non-Natural Amino Acids for the Inhibition of Human α9α10 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel αO-conotoxin GeXIVA[1,2] Nonaddictive Analgesic with Pharmacokinetic Modelling-Based Mechanistic Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. bachem.com [bachem.com]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. genscript.com [genscript.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

Fmoc-L-norvaline: A Comprehensive Technical Guide for the Synthesis of Unnatural Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced properties.[1][2] Unnatural amino acids offer the ability to introduce unique side chains and conformational constraints, leading to peptides with improved stability, bioavailability, and biological activity.[1][3] Fmoc-L-norvaline, a derivative of the non-proteinogenic amino acid L-norvaline, serves as a critical building block in this endeavor.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable yet readily cleavable Nα-protection, making it ideal for solid-phase peptide synthesis (SPPS).[5][6] This guide provides an in-depth technical overview of Fmoc-L-norvaline, its physicochemical properties, and detailed protocols for its application in the synthesis of unnatural peptides.

Norvaline, a straight-chain analog of valine, is of particular interest due to its unique biochemical activities.[][8] It is known to be a competitive inhibitor of the enzyme arginase, which plays a role in regulating L-arginine levels.[8] By inhibiting arginase, norvaline can increase the availability of L-arginine for nitric oxide synthase (NOS), thereby enhancing the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes.[8] This mechanism has shown therapeutic potential in preclinical models of conditions like Alzheimer's disease.[9][10]

Physicochemical Properties of Fmoc-L-norvaline

A thorough understanding of the physicochemical properties of Fmoc-L-norvaline is essential for its effective use in peptide synthesis. The following table summarizes its key characteristics.

| Property | Value | References |

| CAS Number | 135112-28-6 | [4][5][11] |

| Molecular Formula | C20H21NO4 | [5][][11] |

| Molecular Weight | 339.39 g/mol | [][12] |

| Appearance | White to off-white powder or crystal | [5][][13] |

| Purity | ≥ 99% (HPLC) | [5][] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Less soluble in water. | [4][13] |

| Storage Conditions | Store at 2-8 °C in a dry environment. | [][13] |

| Optical Rotation | [a]20D = -21 ± 2º (c=1 in DMF) | [5] |

| Synonyms | Fmoc-Nva-OH, Fmoc-L-Nva-OH, Fmoc-L-2-aminovaleric acid | [4][5][] |

Experimental Protocols: Incorporation of Fmoc-L-norvaline via Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating Fmoc-L-norvaline into a peptide chain is through Fmoc-based solid-phase peptide synthesis (SPPS).[6][14] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6]

General Workflow for Fmoc-SPPS

The synthesis cycle consists of repeated steps of deprotection, activation, and coupling.

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Detailed Methodology

1. Resin Selection and Swelling:

-

Objective: To prepare the solid support for peptide synthesis.

-

Protocol:

-

Select an appropriate resin based on the desired C-terminal functionality. For a C-terminal amide, Rink Amide resin is commonly used. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is suitable.[15]

-

Weigh the desired amount of resin (e.g., for a 0.1 mmol scale synthesis, use approximately 300 mg of resin).[15]

-

Place the resin in a reaction vessel.

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF), to swell the resin for at least 1 hour. This increases the accessibility of the reactive sites.[6][15]

-

After swelling, drain the solvent.[15]

-

2. Nα-Fmoc Deprotection:

-

Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid, exposing a free amine for the next coupling reaction.

-

Protocol:

-

Add a solution of 20% piperidine in DMF to the swollen resin.[6][15]

-

Agitate the mixture for a specified period, typically 15-30 minutes, to ensure complete removal of the Fmoc group.[6] The deprotection can be monitored by UV spectroscopy due to the strong UV absorbance of the dibenzofulvene-piperidine adduct.[16]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (e.g., 5 times) to remove residual piperidine and byproducts.[15]

-

3. Fmoc-L-norvaline Activation and Coupling:

-

Objective: To activate the carboxylic acid of Fmoc-L-norvaline and couple it to the free amine on the resin-bound peptide chain.

-

Protocol:

-

In a separate vial, dissolve Fmoc-L-norvaline (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HCTU, HBTU, or BOP, in slight excess) in DMF.[15][16]

-

Add an activation base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (typically 2 equivalents for every equivalent of coupling agent), to the amino acid solution.[15][16]

-

Allow the activation to proceed for a few minutes.

-

Add the activated Fmoc-L-norvaline solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours, or until the coupling is complete.[6] The completion of the reaction can be monitored using a qualitative test like the ninhydrin (Kaiser) test to detect any remaining free primary amines.[17]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF to remove excess reagents and byproducts.[15]

-

4. Chain Elongation:

-

Objective: To build the desired peptide sequence.

-

Protocol: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

Cleavage and Deprotection of Norvaline-Containing Peptides

Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.[18][19]

Cleavage and Deprotection Workflow

Caption: Workflow for peptide cleavage from the resin and deprotection.

Detailed Methodology

-

Objective: To release the synthesized peptide from the solid support and remove all side-chain protecting groups.

-

Protocol:

-

After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a high vacuum.[18][19]

-

Prepare a cleavage cocktail. A common general-purpose cocktail is Reagent B, which consists of trifluoroacetic acid (TFA), phenol, water, and triisopropylsilane (TIS) in a ratio of 88:5:5:2 (v/v/v/v).[20] TIS and phenol act as scavengers to trap the reactive cationic species generated during the cleavage process.[18][19]

-

Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).[20]

-

Allow the reaction to proceed for 1-3 hours at room temperature with occasional agitation.[19][20]

-

Filter the reaction mixture to separate the resin beads.

-

Collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether to remove residual scavengers and dissolved protecting group byproducts.

-

Dry the crude peptide under vacuum.

-

Purification and Characterization

The crude peptide obtained after cleavage typically contains impurities and requires purification.

Detailed Methodology for Purification

-

Objective: To purify the crude peptide to the desired level.

-

Protocol (General RP-HPLC):

-

Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, a small amount of DMSO or acetonitrile may be required before dilution with the aqueous mobile phase.[21]

-

Column: Use a reversed-phase column, such as a C18 column.[21]

-

Mobile Phases:

-

Gradient: Apply a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient might run from 5% to 95% B over 30-60 minutes.

-

Detection: Monitor the elution of the peptide by UV absorbance at 214-220 nm.[21]

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.[21]

-

Characterization

The identity and purity of the final peptide should be confirmed using analytical techniques such as:

-

Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Techniques like Hot Electron Capture Dissociation (HECD) can be particularly useful for differentiating isomeric residues like norvaline and valine.[22][23]

-

Analytical RP-HPLC: To determine the purity of the final product.

Biological Significance and Applications of Norvaline-Containing Peptides

The incorporation of L-norvaline can impart unique biological activities to peptides.

Mechanism of Action: Arginase Inhibition

Norvaline is a known inhibitor of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[8] This inhibition has significant downstream effects on nitric oxide (NO) signaling.

Caption: Signaling pathway showing L-norvaline's inhibition of arginase.

By inhibiting arginase, L-norvaline increases the intracellular concentration of L-arginine, making more of this substrate available for nitric oxide synthase (NOS).[8] NOS, in turn, converts L-arginine to L-citrulline and NO.[8] Enhanced NO production has various therapeutic implications, including vasodilation and neuroprotection.[9]

Applications in Drug Development

-

Neurodegenerative Diseases: Studies have shown that L-norvaline can reverse cognitive decline and synaptic loss in mouse models of Alzheimer's disease by reducing microgliosis and levels of toxic amyloid-beta species.[9][10] This neuroprotective effect is linked to its ability to inhibit arginase and the S6K1 pathway.[9]

-

Cardiovascular Conditions: By enhancing NO production, norvaline-containing peptides could have applications in treating hypertension and other cardiovascular disorders where vasodilation is beneficial.[8]

-

Metabolic Disorders: The modulation of L-arginine metabolism and NO signaling pathways may also be relevant in the context of metabolic diseases.[9]

-

Antibiotics: Analogs of naturally occurring peptide antibiotics, such as gramicidin S, have been synthesized with norvaline derivatives to study structure-activity relationships.[24]

-

Enhanced Peptide Properties: The incorporation of norvaline can improve the stability and bioavailability of therapeutic peptides.[3][5] Its N-methylated form, Fmoc-N-methyl-L-norvaline, is used to increase lipophilicity, which can enhance a peptide's ability to cross biological membranes.[3][25]

Conclusion

Fmoc-L-norvaline is a valuable and versatile building block for the synthesis of unnatural peptides. Its straightforward incorporation using standard Fmoc-SPPS protocols allows for the creation of novel peptide sequences with tailored properties. The unique biological activity of the norvaline side chain, particularly its ability to inhibit arginase and modulate nitric oxide signaling, opens up exciting avenues for the development of new therapeutic agents for a range of diseases, from neurodegenerative disorders to cardiovascular conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to harness the potential of Fmoc-L-norvaline in their peptide-based research and development programs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 135112-28-6: fmoc-L-norvaline | CymitQuimica [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. lifetein.com [lifetein.com]

- 9. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. L-Norvaline, a new therapeutic agent against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CAS-135112-28-6, FMOC-L-Norvaline Manufacturers, Suppliers & Exporters in India | FM0365 [cdhfinechemical.com]

- 12. Fmoc-L-norvaline | C20H21NO4 | CID 7016885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. N-FMoc-L-norvaline CAS#: 135112-28-6 [m.chemicalbook.com]

- 14. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.uci.edu [chem.uci.edu]

- 16. chempep.com [chempep.com]

- 17. benchchem.com [benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. m.youtube.com [m.youtube.com]

- 20. peptide.com [peptide.com]

- 21. benchchem.com [benchchem.com]

- 22. Differentiation of Norvaline and Valine in Peptides by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Peptide Sequence Influence on the Differentiation of Valine and Norvaline by Hot Electron Capture Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Studies of peptide antibiotics. XLIV. Syntheses and biological activities of gramicidin S analogs containing delta-hydroxy-L-norvaline or glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

A Technical Guide to Fmoc-L-norvaline: Commercial Availability, Purity Assessment, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-norvaline (Fmoc-L-norvaline) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development. As a non-proteinogenic amino acid, the incorporation of L-norvaline into peptide sequences can impart unique conformational properties, enhance biological activity, and improve metabolic stability. This technical guide provides an in-depth overview of the commercial landscape for Fmoc-L-norvaline, detailed protocols for its purity assessment, and a workflow for its application in peptide synthesis.

Commercial Suppliers and Purity Specifications

The quality of Fmoc-L-norvaline is paramount for the successful synthesis of high-purity peptides. A multitude of chemical suppliers offer this reagent, with purity typically assessed by High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent commercial suppliers and their stated purity specifications. It is imperative to consult the supplier's Certificate of Analysis (CoA) for lot-specific data before use.[1][2]

| Supplier | Product Number/Name | Stated Purity | Analytical Method |

| Chem-Impex | Fmoc-L-norvaline | ≥ 99% | HPLC |

| BOC Sciences | Fmoc-L-norvaline | ≥ 99% | HPLC |

| Santa Cruz Biotechnology | Fmoc-Nva-OH | ≥ 98% | Not Specified |

| Sigma-Aldrich (Novabiochem) | Fmoc-Nva-OH | ≥ 98.0% | HPLC |

| CDH Fine Chemical | FMOC-L-Norvaline | Assay | Not Specified |

Note: While a general purity of ≥98-99% is common, it is crucial to consider other quality attributes such as enantiomeric purity and the presence of specific impurities.[1][3][][5]

Understanding Potential Impurities in Fmoc-L-norvaline

The purity of Fmoc-L-norvaline is not solely defined by the percentage of the main component. Several process-related impurities can be present, which may negatively impact peptide synthesis. A comprehensive quality assessment should consider the following:

| Impurity Class | Specific Examples | Potential Impact on Peptide Synthesis |

| Enantiomeric Impurities | Fmoc-D-norvaline | Formation of diastereomeric peptides, which can be difficult to separate and may have altered biological activity. |

| Amino Acid-Related Impurities | Free L-norvaline | Can lead to the formation of deletion sequences in the final peptide. |

| Fmoc-L-norvaline dipeptide | Results in the insertion of an extra norvaline residue. | |

| Process-Related Impurities | Residual solvents (e.g., ethyl acetate) | Can lead to the formation of acetic acid, which can cap the growing peptide chain. |

| Reagents from Fmoc protection (e.g., Fmoc-Cl) | May react with the growing peptide chain, leading to undesired modifications. |

High-quality suppliers, such as those offering the Novabiochem® brand, often provide more stringent specifications for impurities like free amino acids (≤ 0.2%) and acetate (≤ 0.02%).[6][7]

Experimental Protocols for Purity Determination

Accurate determination of Fmoc-L-norvaline purity is essential for quality control and troubleshooting in peptide synthesis. The following are representative protocols for assessing chemical and enantiomeric purity using HPLC.

Protocol 1: Reversed-Phase HPLC for Chemical Purity Assessment

This method is suitable for quantifying the main component and detecting process-related impurities.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Fmoc-L-norvaline sample

-

Reference standards for potential impurities (if available)

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 30% B

-

35-40 min: 30% B

-

3. Sample Preparation:

-

Dissolve a accurately weighed amount of Fmoc-L-norvaline in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the percentage purity by dividing the peak area of Fmoc-L-norvaline by the total peak area of all components and multiplying by 100.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

This method is crucial for determining the presence of the undesired D-enantiomer.

1. Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-1 or quinine-based like QN-AX)[8][9]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid. The exact ratio may need optimization depending on the column.[8]

-

Fmoc-L-norvaline sample

-

Fmoc-D-norvaline reference standard (if available) or a racemic mixture of Fmoc-DL-norvaline.

2. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 265 nm

-

Column Temperature: Ambient (e.g., 25 °C)

-

Injection Volume: 10 µL

-

Isocratic Elution: The mobile phase composition is kept constant throughout the run.

3. Sample Preparation:

-

Prepare the sample as described in Protocol 1, using the chiral mobile phase as the diluent.

4. Data Analysis:

-

Identify the peaks corresponding to the L- and D-enantiomers based on the injection of the reference standard or racemic mixture.

-

Calculate the enantiomeric purity (or enantiomeric excess, e.e.) based on the peak areas of the two enantiomers.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-norvaline is a key component in the Fmoc/tBu strategy of SPPS. The following diagram illustrates the general workflow for incorporating an Fmoc-L-norvaline residue into a growing peptide chain on a solid support.[10][11][12][13][14]

Caption: General workflow for the incorporation of Fmoc-L-norvaline in Fmoc-based SPPS.

Logical Workflow for Quality Control and Synthesis

The following diagram illustrates the logical relationship between quality control of the starting material and its subsequent use in peptide synthesis.

Caption: Logical workflow for quality assessment of Fmoc-L-norvaline prior to SPPS.

Conclusion

The selection of high-purity Fmoc-L-norvaline is a critical determinant of success in peptide synthesis. Researchers and drug development professionals must not only consider the stated purity from commercial suppliers but also be aware of potential impurities that can affect the outcome of their work. The implementation of robust analytical methods, such as the HPLC protocols detailed in this guide, is essential for in-house quality control. A thorough understanding of the SPPS workflow and the logical steps for quality assessment will enable the consistent and reliable synthesis of high-quality peptides incorporating L-norvaline for a wide range of research and therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. peptide.com [peptide.com]

- 3. chemimpex.com [chemimpex.com]

- 5. CAS-135112-28-6, FMOC-L-Norvaline Manufacturers, Suppliers & Exporters in India | FM0365 [cdhfinechemical.com]

- 6. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. benchchem.com [benchchem.com]